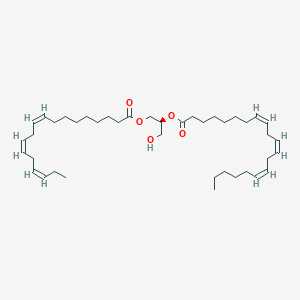
DG(18:3(9Z,12Z,15Z)/20:3(8Z,11Z,14Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as DAG(18:3/20:3) or diacylglycerol(18:3/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(8Z,11Z,14Z)-icosatrienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (8Z,11Z,14Z)-icosatrienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:6. It derives from an alpha-linolenic acid and an all-cis-icosa-8,11,14-trienoic acid.
科学的研究の応用
Molecular Dynamics of Lipid Membranes
Molecular dynamics simulations have been used to study lipid membranes composed of 1,2-di-(9Z,12Z,15Z)-octadecatrienoyl-3-O-β-D-galactosyl-sn-glycerol (MGDG) and other phospholipids. This research focuses on the calculation of NMR dipolar interactions and evaluates dynamical processes and orientational distributions relevant for the averaging of dipolar interactions in such lipid membranes (Kapla, Stevensson, Dahlberg, & Maliniak, 2012).
Spectroscopic Studies of Lipids and Biological Membranes
Spectroscopic studies, specifically using 1H and 13C magic-angle sample-spinning (MAS) nuclear magnetic resonance (NMR), have been conducted on various glycosyldiacylglycerol-water mesophases, including monogalactosyldiacyldiglyceride (MGDG) which primarily contains 1,2-di[(9Z,12Z,15Z)octadec-9,12,15-trienoyl]-3-beta-D-galactopyranosyl-sn-glycerol. These studies aim to probe lipid headgroup, backbone, and acyl chain dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).
Effect of Acyl Chain Unsaturation on Diacylglycerols
Research on the effects of acyl chain unsaturation on model sn-1,2-diacylglycerols (DGs) reveals that individual DGs can adopt distinct conformations depending on the number and location of cis double bonds in the sn-2 chain. These conformations influence the packing arrangement in simulated DG monolayers. The study provides insights into how variations in sn-2 acyl chain unsaturation among membrane sn-1,2-diacylglycerophospholipids may affect the formation of different domains (Applegate & Glomset, 1991).
13C-NMR Studies of Polyunsaturated Triacylglycerols
13C-NMR spectroscopy has been used to study triacylglycerols containing polyunsaturated fatty acids. This technique helps confirm the position and geometry of unsaturated centers in the acyl chains of these compounds, providing valuable information for understanding the chemical structure and behavior of these molecules (Jie & Lam, 1995).
特性
分子式 |
C41H68O5 |
|---|---|
分子量 |
641 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-22,24,39,42H,3-5,7,9-10,15-16,20,23,25-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChIキー |
YDVDXUYJFQLPEG-CTHJWPIASA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)
![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)
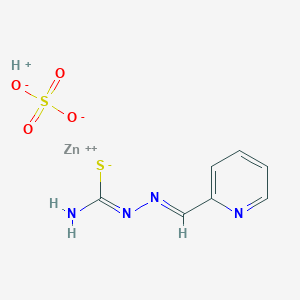
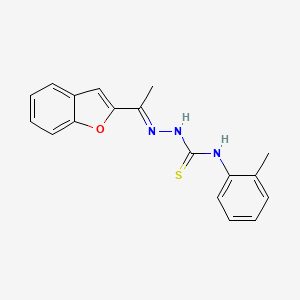
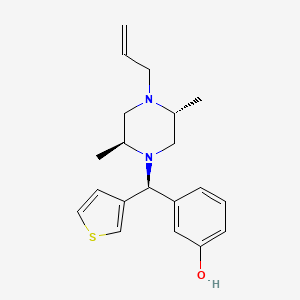



![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)
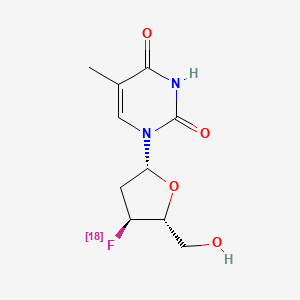
![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)